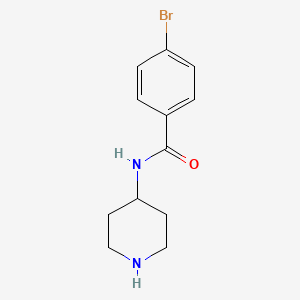![molecular formula C13H16N6O2 B15164991 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid CAS No. 581775-76-0](/img/structure/B15164991.png)
5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a diethylamino group and a triazolylidene hydrazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoic acid core: Starting from a suitable aromatic precursor, the benzoic acid core can be synthesized through oxidation reactions.
Introduction of the diethylamino group: This can be achieved via nucleophilic substitution reactions where a diethylamine reacts with a suitable leaving group on the aromatic ring.
Formation of the triazolylidene hydrazinyl moiety: This step might involve the reaction of a hydrazine derivative with a triazole precursor under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions might target the triazolylidene moiety.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to amine or hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a ligand in coordination chemistry or as a building block in the synthesis of more complex molecules.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
5-(Diethylamino)-2-hydroxybenzoic acid: Similar structure but lacks the triazolylidene hydrazinyl moiety.
2-(3H-1,2,4-triazol-3-ylidene)hydrazinylbenzoic acid: Similar structure but lacks the diethylamino group.
Uniqueness
The presence of both the diethylamino group and the triazolylidene hydrazinyl moiety in 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
特性
CAS番号 |
581775-76-0 |
|---|---|
分子式 |
C13H16N6O2 |
分子量 |
288.31 g/mol |
IUPAC名 |
5-(diethylamino)-2-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C13H16N6O2/c1-3-19(4-2)9-5-6-11(10(7-9)12(20)21)16-18-13-14-8-15-17-13/h5-8H,3-4H2,1-2H3,(H,20,21)(H,14,15,17) |
InChIキー |
YILMVAGLOYUVFB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
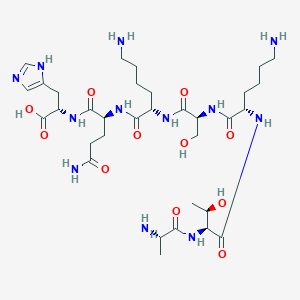
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
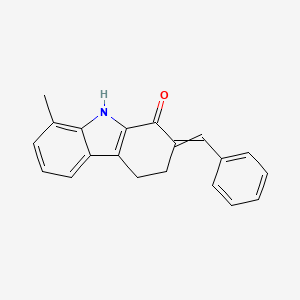
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
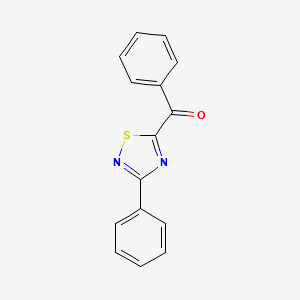
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
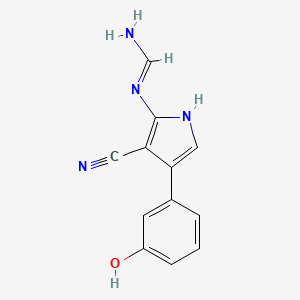
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
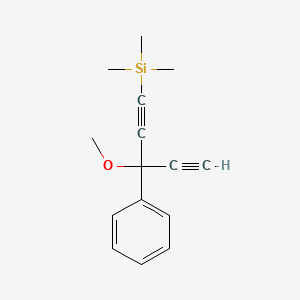
![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
